molecular formula C24H26ClN3O2S2 B2508905 6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215478-04-8

6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2508905
CAS RN: 1215478-04-8
M. Wt: 488.06
InChI Key: USSLYYCLTICGMP-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O2S2 and its molecular weight is 488.06. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Research has evaluated thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, synthesizing compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide. These compounds were assessed for potential carcinogenicity through the Salmonella reverse-mutation assay and the cell-transformation assay, indicating their potential carcinogenicity in vitro, though their in vivo tumorigenic capability remains uncertain (Ashby et al., 1978).

Heterocycles in Medicinal Chemistry

Explorations in the chemistry and properties of compounds containing heterocyclic structures, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been reviewed. These studies highlight the preparation, properties, and biological activities of these compounds, suggesting areas of potential interest for future research (Boča et al., 2011).

Novel CNS Acting Drugs

A literature search identified functional chemical groups that could lead to the synthesis of compounds with CNS activity. Heterocycles containing nitrogen, sulfur, and oxygen are emphasized for their potential in producing effects ranging from depression to euphoria. The study mentions various compounds and functional groups, such as thiophene, indicating the broad interest in discovering new CNS medications (Saganuwan, 2017).

properties

IUPAC Name

6-benzyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2.ClH/c1-16-7-9-18(10-8-16)30-15-21(28)26-24-22(23(25)29)19-11-12-27(14-20(19)31-24)13-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3,(H2,25,29)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLYYCLTICGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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